N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine
Description
N-(3-Chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine is a pyrimidine-based compound featuring:
- A pyrimidine core substituted at the 2-position with a 3-chlorophenylamine group.
- A 4-position substitution with a 2-chloropyridin-4-yl moiety.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-2-1-3-12(9-11)20-15-19-7-5-13(21-15)10-4-6-18-14(17)8-10/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBGMLVZHPHCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline, 2-chloro-4-pyridinecarboxaldehyde, and appropriate pyrimidine precursors.
Condensation Reaction: The initial step involves the condensation of 3-chloroaniline with 2-chloro-4-pyridinecarboxaldehyde under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with a pyrimidine precursor in the presence of a suitable catalyst, such as a Lewis acid, to form the desired pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine exhibits significant biological activity, particularly as an enzyme or receptor inhibitor. The following are notable findings regarding its biological applications:
- Enzyme Inhibition : Interaction studies have demonstrated that this compound can effectively bind to specific proteins or enzymes, inhibiting their activity. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to evaluate these interactions.
-
Potential Therapeutic Uses :
- Cancer Treatment : The compound shows promise as a potential therapeutic agent for various types of cancer due to its ability to inhibit key enzymes involved in tumor growth.
- Antimicrobial Activity : Preliminary studies suggest that it may have antibacterial properties, making it a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Inhibitory Effects on Cancer Cells : Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, studies indicated a significant reduction in cell viability in breast cancer models when treated with this compound.
- Mechanism of Action Studies : Further investigations have focused on elucidating the mechanism by which this compound exerts its effects at the molecular level, including its interaction with specific signaling pathways involved in cell growth and apoptosis.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Variations in Pyrimidin-2-Amine Derivatives
Key structural differences among analogs include:
Notes:
- Chlorophenyl groups (e.g., in T130) may enhance lipophilicity and membrane permeability but reduce solubility compared to pyridine-containing analogs (e.g., cmpd3) .
- Pyridine vs.
- Bulky substituents (e.g., diphenylmethyl in T130) can sterically hinder target binding but increase metabolic stability .
Physicochemical Properties
- Melting Points : T130 (structure with diphenylmethyl) has a melting point of 168–170°C, while PPA5 (nitrophenyl analog) likely has higher thermal stability due to nitro groups .
- Solubility : Pyridine-containing analogs (e.g., cmpd3) with polar side chains (e.g., DEAEO) exhibit enhanced aqueous solubility compared to purely aromatic derivatives .
- logP : Chlorine atoms and aromatic systems increase logP (lipophilicity), but pyridine or polar substituents (e.g., morpholine in ) counteract this effect .
Key Differentiators of the Target Compound
- Dual Chloro-Substitution : The 3-chlorophenyl and 2-chloropyridine groups may synergistically enhance target binding (e.g., halogen bonding) while balancing lipophilicity.
- Pyridine Heterocycle : Compared to phenyl analogs, this could improve solubility and interaction with polar residues in enzymatic active sites .
- Absence of Bulky Groups : Unlike T130, the lack of diphenylmethyl may reduce steric hindrance, favoring interactions with deep binding pockets .
Biological Activity
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine, with the CAS number 164658-40-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H10Cl2N4
- Molecular Weight : 317.17 g/mol
- IUPAC Name : N-(3-chlorophenyl)-4-(2-chloro-4-pyridinyl)-2-pyrimidinamine
The biological activity of this compound is primarily linked to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in various diseases, including cancer.
Inhibition of Kinase Activity
Research indicates that this compound shows inhibitory activity against specific kinases involved in signaling pathways that regulate cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antiproliferative effects on various cancer cell lines, with IC50 values ranging from 0.1 to 0.5 µM, indicating potent activity against tumor cells .
- Kinase Inhibition : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The results indicated that it effectively reduced phosphorylation of key substrates involved in the MAPK/ERK signaling pathway, which is crucial for cell division and survival .
- Antimicrobial Properties : Research highlighted its antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) reactions. For example, a chloropyrimidine intermediate (e.g., 2-chloro-4-(2-chloropyridin-4-yl)pyrimidine) is reacted with 3-chloroaniline under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃). The reaction typically requires heating in a sealed tube (120–140°C) for 12–24 hours, followed by purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) . Structural confirmation is achieved using (e.g., aromatic proton shifts at δ 8.2–8.5 ppm) and mass spectrometry (LRMS m/z 282.7 [M+H]⁺) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water). Structural validation employs , , and high-resolution mass spectrometry (HRMS). For example, detects characteristic peaks for the pyrimidine ring (δ 8.3–8.6 ppm) and aromatic protons from the chlorophenyl group (δ 7.2–7.5 ppm). HRMS confirms the molecular ion ([M+H]⁺ at m/z 282.728) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data for structurally similar pyrimidine-2-amine derivatives?
- Methodological Answer : Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) are addressed by:
- Structure-Activity Relationship (SAR) studies : Systematically varying substituents (e.g., replacing 2-chloropyridinyl with pyrazolo-pyridazine) to isolate pharmacophores .
- Cellular vs. enzymatic assays : Comparing in vitro kinase inhibition (e.g., Aurora A/B) with cell-based viability assays to differentiate direct target effects from off-target toxicity .
- Crystallography : Resolving X-ray structures of compound-enzyme complexes (e.g., Aurora kinase co-crystals) to validate binding modes .
Q. How does the substitution pattern on the pyrimidine ring influence pharmacokinetic properties?
- Methodological Answer : Modifying substituents (e.g., chloro vs. trifluoromethyl groups) alters lipophilicity (logP) and metabolic stability. For example:
- Chlorine atoms : Increase metabolic stability by resisting oxidative degradation but may reduce solubility.
- Morpholine or piperazine moieties : Enhance solubility via hydrogen bonding but may increase plasma protein binding.
Experimental workflows include: - In vitro microsomal stability assays : Measuring hepatic clearance using human liver microsomes.
- LogP determination : Using shake-flask or chromatographic methods (e.g., HPLC retention time correlation) .
Q. What computational methods predict the binding affinity of this compound to kinase targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to model interactions with kinases like Aurora A/B. Key steps:
- Protein preparation : Retrieve kinase structures from the PDB (e.g., 4UYN for Aurora A), optimize protonation states.
- Docking grid : Define the ATP-binding pocket with a 15 ų box.
- Post-docking analysis : Calculate binding free energies (MM-GBSA) and validate with experimental IC₅₀ values. For example, compounds with para-substituted anilines show stronger hydrophobic interactions (e.g., with Leu139 in Aurora A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
